2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid
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Overview
Description
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3,4-dimethylphenylthiourea can react with α-bromoacetophenone under basic conditions to form the thiazole ring.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For example, the thiazole derivative can be treated with ammonia or an amine under suitable conditions to replace a leaving group with an amino group.
Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction, where the thiazole derivative is treated with carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially yielding thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can facilitate substitution reactions under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Thiazolidine derivatives or alcohols.
Substitution: Various substituted thiazole or aromatic derivatives.
Scientific Research Applications
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer activities.
Biological Studies: The compound can serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]propionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]butyric Acid: Similar structure but with a butyric acid moiety.
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]benzoic Acid: Similar structure but with a benzoic acid moiety.
Uniqueness: 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, influences its solubility, acidity, and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-9(5-8(7)2)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQEBRONVVIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871478-85-2 |
Source
|
Record name | 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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